molecular formula C13H16N2O2 B065432 1-Boc-5-Aminoindole CAS No. 166104-20-7

1-Boc-5-Aminoindole

Cat. No.: B065432
CAS No.: 166104-20-7
M. Wt: 232.28 g/mol
InChI Key: KYCVRKPFNLCHLL-UHFFFAOYSA-N
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Description

1-Boc-5-Aminoindole (CAS 166104-20-7) is a protected indole derivative with the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol . It features a tert-butyloxycarbonyl (Boc) group at the indole’s 1-position and an amino group at the 5-position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic reactions . Key physical properties include a boiling point of 384.1°C (at 760 mmHg) and a density of 1.167–1.2 g/cm³ .

This compound is widely used as an intermediate in organic synthesis, particularly for constructing indole-based pharmaceuticals, agrochemicals, and bioactive molecules. Its low toxicity profile necessitates standard safety protocols, including the use of gloves, eye protection, and adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of apogossypol typically involves the modification of gossypol. One common method includes the regioselective deacetylation of hexaacetyl apogossypol followed by the reductive removal of hydroxyl groups. This process involves multiple steps, including protection and deprotection strategies to achieve the desired compound .

Industrial Production Methods

Industrial production of apogossypol is not well-documented, but it likely follows similar synthetic routes as laboratory-scale synthesis. The scalability of the process would involve optimizing reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Apogossypol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and reduce toxicity .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of apogossypol include reducing agents for the removal of hydroxyl groups and protective groups for selective deacetylation. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions involving apogossypol include various derivatives with modified functional groups. These derivatives are designed to enhance the compound’s therapeutic properties and reduce its toxicity .

Scientific Research Applications

Pharmaceutical Development

1-Boc-5-aminoindole is primarily recognized as a key intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drug candidates targeting neurological disorders and other therapeutic areas. Its stability and reactivity make it suitable for constructing complex molecular architectures necessary for novel drug formulations.

Case Study: Neurological Disorders
Research has highlighted the compound's utility in synthesizing analogs that exhibit potential therapeutic effects against conditions such as Alzheimer's disease. For instance, derivatives of this compound have been investigated for their ability to inhibit specific pathways associated with neurodegeneration.

Organic Synthesis

In organic chemistry, this compound serves as a building block for constructing intricate molecules. Its functional groups allow chemists to explore new chemical reactions and pathways, facilitating the discovery of novel compounds.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Curtius RearrangementConversion of carboxylic acids
Amide FormationFormation of amides from amines
Coupling ReactionsUsed in peptide synthesis

Bioconjugation

The compound is utilized in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is particularly relevant in developing targeted therapies and diagnostics.

Application Example: Targeted Drug Delivery
this compound can be conjugated with antibodies or peptides to create targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Material Science

In material science, this compound contributes to developing advanced materials such as polymers and coatings. Its unique chemical properties enhance material performance, making it valuable in various industrial applications.

Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, leading to better performance in applications like coatings and adhesives.

Research in Cancer Therapeutics

The compound has garnered attention for its potential role in cancer treatment. Studies are underway to evaluate its efficacy against various cancer cell lines, exploring its mechanisms of action and therapeutic potential.

Table 2: Efficacy of this compound Derivatives Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)0.07
HCT116 (Colorectal)0.09
MDA-MB-231 (Breast)0.09

Mechanism of Action

Apogossypol exerts its effects by inhibiting the Bcl-2 family of anti-apoptotic proteins. These proteins play a crucial role in regulating apoptosis, and their inhibition leads to the induction of programmed cell death in cancer cells. Apogossypol binds to these proteins, preventing them from interacting with pro-apoptotic proteins, thereby promoting apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Boc-5-Amino-2,3-Dihydroindole (CAS 129487-92-9)

  • Structural Differences: Contains a partially saturated indole ring (2,3-dihydro), reducing aromaticity compared to 1-Boc-5-Aminoindole. The Boc and amino groups are retained at positions 1 and 5, respectively .
  • Useful in synthesizing tetrahydroindole derivatives for medicinal chemistry .
  • Applications : Favored in pathways requiring controlled hydrogenation or ring-opening reactions.

1-Boc-5-Cyano-3-Iodoindole (CAS 864685-26-7)

  • Structural Differences: Substituted with a cyano (-CN) group at position 5 and an iodine atom at position 3. Molecular formula C₁₄H₁₃IN₂O₂ (MW: 368.17 g/mol) .
  • Applications : Intermediate in synthesizing iodinated indoles for radiolabeling or pharmaceutical scaffolds .

1-Boc-5-Aminoindazole (CAS 129488-10-4)

  • Structural Differences: Indazole core (two adjacent nitrogen atoms) vs. indole. The Boc and amino groups are at positions 1 and 5 .
  • Reactivity : The indazole’s dual nitrogen atoms enable unique hydrogen-bonding interactions, influencing binding affinity in drug candidates.
  • Applications : Used in kinase inhibitor development due to indazole’s prevalence in bioactive molecules .

5-Aminoindole (CAS 5192-03-0)

  • Molecular formula C₈H₈N₂ (MW: 132.16 g/mol) .
  • Reactivity : The free amine is highly reactive, prone to oxidation or undesired side reactions unless protected.
  • Applications : Starting material for synthesizing Boc-protected derivatives or direct incorporation into dyes and agrochemicals .

1-Methyl-1H-indol-5-amine (CAS 102308-97-4)

  • Structural Differences : Methyl group at position 1 instead of Boc. Molecular formula C₉H₁₀N₂ (MW: 146.19 g/mol) .
  • Reactivity : The smaller methyl group offers less steric hindrance than Boc, enabling reactions in constrained environments.
  • Applications : Intermediate in alkaloid synthesis or as a building block for fluorescent probes .

Data Tables

Table 1: Structural and Molecular Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 166104-20-7 C₁₃H₁₆N₂O₂ 232.28 Boc (1), NH₂ (5)
1-Boc-5-Amino-2,3-Dihydroindole 129487-92-9 C₁₃H₁₈N₂O₂ 246.30 Boc (1), NH₂ (5), saturated C2–C3
1-Boc-5-Cyano-3-Iodoindole 864685-26-7 C₁₄H₁₃IN₂O₂ 368.17 Boc (1), CN (5), I (3)
5-Aminoindole 5192-03-0 C₈H₈N₂ 132.16 NH₂ (5)

Key Findings

  • Protection Strategy : Boc groups enhance stability but introduce steric bulk, whereas methyl groups (e.g., 1-Methyl-1H-indol-5-amine) offer minimal hindrance .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CN, -I) expand reactivity profiles for cross-coupling .
  • Core Heterocycle : Indoles vs. indazoles dictate hydrogen-bonding and electronic properties, impacting drug design .

Biological Activity

1-Boc-5-Aminoindole is a derivative of indole that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a tert-butyloxycarbonyl (Boc) protective group at the nitrogen atom of the amino group, which aids in its stability and reactivity in various chemical reactions. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group in 5-aminoindole using Boc anhydride. This reaction is crucial as it enhances the compound's solubility and stability, making it more suitable for biological assays. The general synthetic route can be summarized as follows:

  • Starting Material : 5-aminoindole.
  • Reagent : Boc anhydride.
  • Solvent : Typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF).
  • Reaction Conditions : The reaction is usually performed at room temperature or slightly elevated temperatures for several hours.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of indole derivatives, including this compound, against various cancer cell lines. For instance, a compound structurally similar to this compound was evaluated for its ability to inhibit cell growth in A549 (lung cancer) and K562 (chronic myeloid leukemia) cells. The results indicated that the compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range, suggesting potential as a chemotherapeutic agent .

The mechanism through which this compound exerts its biological effects may involve several pathways:

  • Cell Cycle Arrest : Studies have shown that treatment with indole derivatives can lead to cell cycle arrest at the G2/M phase, thereby inhibiting cell division and proliferation .
  • Induction of Apoptosis : Flow cytometric analysis demonstrated that these compounds could induce apoptosis in cancer cells, evidenced by increased sub-G1 populations and morphological changes consistent with apoptotic cell death .
  • Inhibition of Key Signaling Pathways : Indole derivatives have been reported to suppress the expression of proteins involved in key signaling pathways such as EGFR and AKT, which are crucial for cell survival and proliferation .

Case Study 1: Anticancer Activity

A study investigated the effects of a series of indole derivatives on A549 and K562 cell lines. Among these derivatives, one closely related to this compound showed:

  • IC50 Values : 120 nM against A549 and 10 nM against K562 cells.
  • Mechanistic Insights : The compound was found to significantly increase apoptosis markers and alter cell cycle distribution favorably towards G2/M arrest .

Case Study 2: Inhibition of Enzymatic Activity

Another research focused on the dual inhibition of soluble epoxide hydrolase (sEH) and lipoxygenase (5-LOX) by indoline-based compounds. The findings indicated that modifications at specific positions on the indoline scaffold could enhance selectivity and potency against these enzymes, with several compounds exhibiting IC50 values below 100 nM .

Comparative Biological Activity Table

CompoundCell LineIC50 (nM)Mechanism
This compoundA549~120Cell cycle arrest, apoptosis
Similar Indole DerivativeK562~10Cell cycle arrest, apoptosis
Indoline-based CompoundsEH<8Enzymatic inhibition

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-Boc-5-Aminoindole with high purity?

To achieve high-purity this compound, researchers should:

  • Use Boc-protection under anhydrous conditions to prevent premature deprotection.
  • Monitor reaction progress via TLC or HPLC, referencing retention times from validated protocols .
  • Purify intermediates via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and confirm purity using 1H^1H-NMR (δ1.4ppm\delta \sim 1.4 \, \text{ppm} for tert-butyl group) .
  • Characterize the final product using mass spectrometry (expected m/z232.28m/z \sim 232.28) and elemental analysis .

Q. How should researchers handle this compound to ensure safety in the laboratory?

Safety protocols include:

  • Avoiding inhalation, skin contact, and ingestion (classified as harmful under GHS) .
  • Using PPE (gloves, lab coat, goggles) and working in a fume hood.
  • Storing the compound at 0–6°C in a sealed container to prevent degradation .
  • Disposing of waste via certified chemical waste handlers to comply with environmental regulations .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques:

  • UV/Visible spectroscopy : Compare absorbance maxima (e.g., λmax280nm\lambda_{\text{max}} \sim 280 \, \text{nm}) with literature data for indole derivatives .
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for Boc-group signals (δ1.4ppm\delta \sim 1.4 \, \text{ppm} for 1H^1H, δ80ppm\delta \sim 80 \, \text{ppm} for 13C^{13}C) and indole aromatic protons .
  • FT-IR : Confirm Boc-protection via carbonyl stretching (ν1700cm1\nu \sim 1700 \, \text{cm}^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Methodological approaches:

  • Conduct controlled experiments varying catalysts (e.g., Pd/C vs. Pd2_2(dba)3_3), ligands (XPhos, SPhos), and solvents (THF, DMF) to identify optimal conditions .
  • Use kinetic studies (e.g., in situ monitoring via 1H^1H-NMR) to track side reactions like deprotection or dimerization .
  • Compare results with structurally similar compounds (e.g., 5-Aminoindole derivatives) to isolate electronic vs. steric effects .

Q. What strategies ensure reproducibility in Boc-deprotection studies under acidic conditions?

Best practices include:

  • Standardizing acid strength (e.g., TFA in DCM vs. HCl/dioxane) and reaction time .
  • Validating deprotection efficiency via 1H^1H-NMR (disappearance of tert-butyl signal) and LC-MS (mass shift from 232.28 to 132.16) .
  • Reporting detailed experimental conditions (temperature, stirring rate) to align with guidelines for transparent methodology .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Proposed workflow:

  • Expose the compound to accelerated degradation conditions (40°C/75% RH) and monitor via HPLC for impurity formation .
  • Quantify degradation products (e.g., free 5-Aminoindole) using calibration curves and report stability thresholds (e.g., ≥95% purity) .
  • Align study design with ICH Q1A(R2) guidelines for forced degradation .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

Recommended techniques:

  • HPLC-MS/MS : Identify low-abundance impurities (e.g., dimeric byproducts) with high sensitivity .
  • X-ray crystallography : Resolve structural ambiguities in crystalline impurities .
  • Solid-state NMR : Characterize polymorphic forms affecting solubility and reactivity .

Q. Methodological Frameworks

Q. How should researchers systematically review literature on this compound applications?

Follow scoping review principles:

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) .
  • Use databases like SciFinder and Reaxys to retrieve primary sources, avoiding vendor catalogs .
  • Apply PICO framework to structure research questions: Population (compound), Intervention (synthetic method), Comparison (alternative routes), Outcome (yield, purity) .

Q. What experimental documentation standards are critical for publishing studies on this compound?

Adhere to journal guidelines (e.g., Advanced Journal of Chemistry):

  • Report synthesis protocols, characterization data (NMR, MS), and purity thresholds in the main text .
  • Include raw spectral data and chromatograms in supplementary materials .
  • Cite primary literature for known intermediates and avoid redundant procedural descriptions .

Properties

IUPAC Name

tert-butyl 5-aminoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCVRKPFNLCHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469138
Record name 1-Boc-5-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166104-20-7
Record name 1,1-Dimethylethyl 5-amino-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166104-20-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-5-Aminoindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminoindole, N1-BOC protected
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Retrosynthesis Analysis

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